

Application Note: X-ray Powder Diffraction (XRD) Analysis of Barium Benzoate

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Compound of Interest

Compound Name: *Barium benzoate*

Cat. No.: *B1594676*

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Introduction

X-ray powder diffraction (XRD) is a powerful non-destructive analytical technique used to determine the crystallographic structure of a solid material. For a crystalline substance like **barium benzoate**, XRD analysis can provide valuable information about its atomic arrangement, crystal system, and lattice parameters. This information is critical in various fields, including materials science, pharmaceuticals, and quality control, for phase identification, purity assessment, and the study of polymorphism.

Physicochemical Properties of Barium Benzoate

Barium benzoate is the barium salt of benzoic acid. Some of its general properties are summarized below:

Property	Value
CAS Number	533-00-6
Molecular Formula	C ₁₄ H ₁₀ BaO ₄
Molecular Weight	379.55 g/mol
Appearance	Fine, white powder

Note: The data in this table is compiled from various chemical suppliers and databases.

Quantitative XRD Data Summary

As specific, experimentally verified crystallographic data for **barium benzoate** is not readily available in the public domain, the following table presents a hypothetical data set for illustrative purposes. This table showcases the type of quantitative information that would be obtained from a successful Rietveld refinement of an experimental XRD pattern against a known crystal structure.

Table 1: Hypothetical Crystallographic Data for **Barium Benzoate**

Parameter	Hypothetical Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	10.5
b (Å)	15.2
c (Å)	8.9
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1423.8

Table 2: Hypothetical Principal Diffraction Peaks for **Barium Benzoate** (Cu K α radiation, $\lambda = 1.5406 \text{ \AA}$)

2θ (°)	d-spacing (Å)	Relative Intensity (%)
10.2	8.67	100
15.5	5.71	85
20.4	4.35	70
25.8	3.45	95
30.1	2.97	60

Experimental Protocol for XRD Analysis

This protocol provides a general methodology for the XRD analysis of a crystalline powder sample such as **barium benzoate**.

1. Sample Preparation

- Objective: To obtain a representative, randomly oriented powder sample.
- Procedure:
 - Gently grind approximately 100-200 mg of the **barium benzoate** sample in an agate mortar and pestle to achieve a fine, uniform powder. This minimizes preferred orientation effects.
 - Carefully pack the powdered sample into a sample holder. Ensure the surface is flat and level with the holder's surface. A "zero background" sample holder (e.g., made of single-crystal silicon) is recommended to minimize background signal.

2. Instrument Setup and Data Collection

- Objective: To acquire a high-quality diffraction pattern.
- Typical Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu K α radiation) and a detector (e.g., a scintillation counter or a position-sensitive detector).
- Typical Data Collection Parameters:

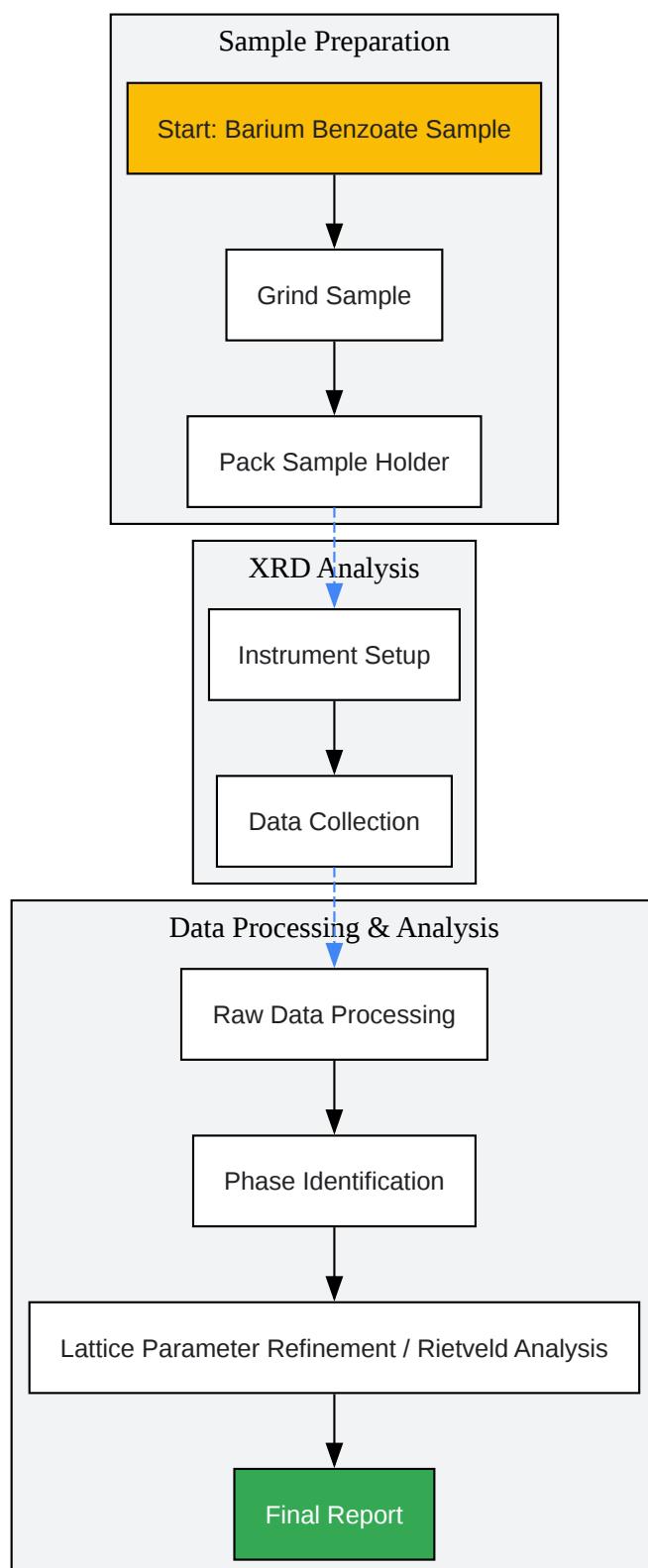
- X-ray Source: Cu K α ($\lambda = 1.5406 \text{ \AA}$)
- Voltage and Current: 40 kV and 40 mA
- Scan Range (2θ): 5° to 60°
- Step Size: 0.02°
- Scan Speed (or Time per Step): 1°/min (or 1.2 s/step)
- Divergence Slit: 1°
- Receiving Slit: 0.2 mm

3. Data Analysis

- Objective: To identify the crystalline phases and determine their structural properties.
- Procedure:
 - Phase Identification: The collected diffraction pattern is compared with reference patterns in a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
 - Peak Indexing and Lattice Parameter Refinement: If a matching reference pattern is not available, the positions of the diffraction peaks can be used to determine the unit cell parameters (a, b, c, α , β , γ) through a process called indexing.
 - Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed. This involves fitting the entire experimental diffraction pattern with a calculated pattern based on a known or proposed crystal structure model.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the XRD analysis process.



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Caption: Workflow for XRD analysis of **Barium benzoate**.

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